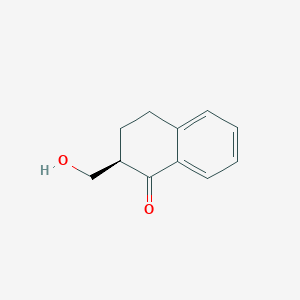
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reduction of 1-tetralone using sodium borohydride in methanol, followed by a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalenone carboxylic acids or aldehydes.
Reduction: Formation of dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
®-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-2-ylmethanol: Similar in structure but with a pyran ring instead of a naphthalenone core.
(3R,3’S,4R,4’R,5R,5’S,6R,6’S)-3-Amino-6-(hydroxymethyl)-6’-methyloctahydro-2H,2’H-2,2’-bipyran-2,3’,4,4’,5,5’-hexol: Contains multiple hydroxymethyl groups and a bipyran structure.
Uniqueness: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1 |
Clé InChI |
FHHRUGXTFGAUGE-SECBINFHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2C(=O)[C@H]1CO |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)








![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

